![molecular formula C11H11BrO B14201791 {2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol CAS No. 850403-64-4](/img/structure/B14201791.png)
{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol is an organic compound featuring a cyclopropyl group attached to a methanol moiety, with a 4-bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 4-bromobenzaldehyde with cyclopropylmethanol under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 4-bromobenzaldehyde reacts with the hydroxyl group of cyclopropylmethanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclopropylmethyl alcohol derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of cyclopropylmethyl alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol
- {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol
- {2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol
Uniqueness
{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated analogs, potentially leading to different chemical and biological properties.
Properties
CAS No. |
850403-64-4 |
|---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
[2-[(4-bromophenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11BrO/c12-11-3-1-8(2-4-11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2 |
InChI Key |
VENWVJBVGORIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1=CC2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


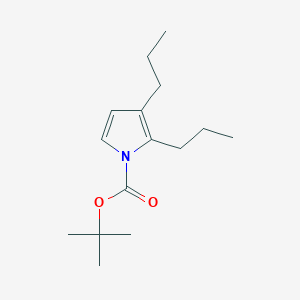
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
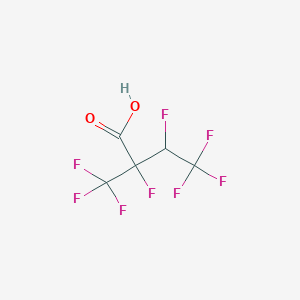
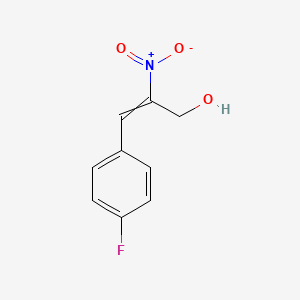
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)
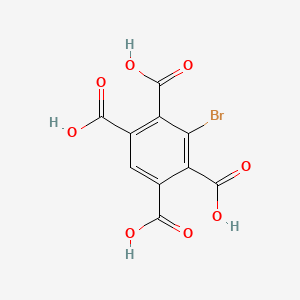


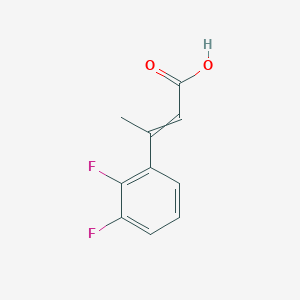
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
